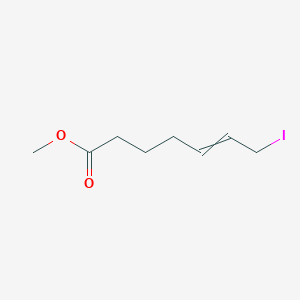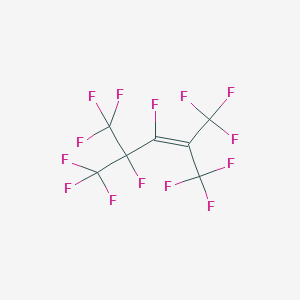
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is an organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one typically involves the condensation of 2-aminobenzothiazole with benzyl methyl ketone under acidic or basic conditions. The reaction may require a catalyst such as hydrochloric acid or sodium hydroxide to proceed efficiently. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems can help control temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminobenzothiazole: A precursor in the synthesis of benzothiazole derivatives.
Benzothiazole: The parent compound of the benzothiazole family.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Uniqueness
1-(2-Benzyl-2-methyl-1,3-benzothiazol-3(2H)-yl)ethan-1-one is unique due to the presence of both benzyl and methyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern on the benzothiazole ring can lead to distinct properties compared to other benzothiazole derivatives.
Propriétés
Numéro CAS |
65576-76-3 |
|---|---|
Formule moléculaire |
C17H17NOS |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
1-(2-benzyl-2-methyl-1,3-benzothiazol-3-yl)ethanone |
InChI |
InChI=1S/C17H17NOS/c1-13(19)18-15-10-6-7-11-16(15)20-17(18,2)12-14-8-4-3-5-9-14/h3-11H,12H2,1-2H3 |
Clé InChI |
ZRPUXTBQNCFHQU-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2SC1(C)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(2,2-Dimethyl-1,3-dioxolan-4-yl)oxy]methoxy}pyridine-3-carbonitrile](/img/structure/B14486856.png)
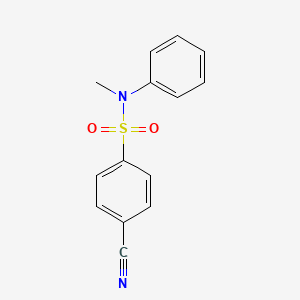
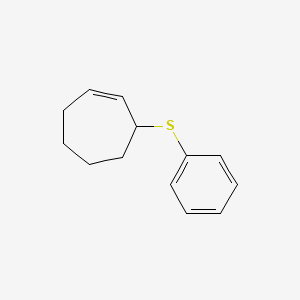
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

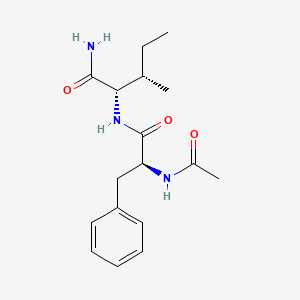
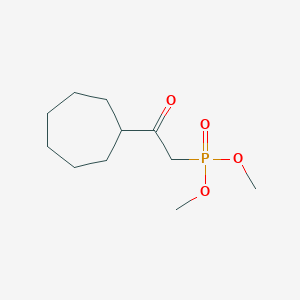

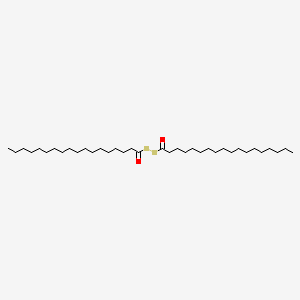
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
